4-Chloro-6-fluorocoumarin
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Overview
Description
4-Chloro-6-fluorocoumarin is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of chloro and fluoro substituents in the benzopyran ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluorocoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 4-bromo-2-(4-fluorophenoxy)methyl-butyrates as starting materials. The reaction is carried out in the presence of sodium chloride and aluminum chloride, followed by heating to 110°C for 5 hours. The product is then extracted using dichloromethane and purified to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluorocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
4-Chloro-6-fluorocoumarin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluorocoumarin involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial topoisomerases, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Chloro-6-fluorocoumarin can be compared with other benzopyran derivatives:
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a chloro substituent.
2H-Furo[2,3-h]-1-benzopyran-2-one: Contains a furo ring fused to the benzopyran core.
The unique combination of chloro and fluoro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-fluorochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFO2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZBABWUQBRSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569044 |
Source
|
Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138709-42-9 |
Source
|
Record name | 4-Chloro-6-fluoro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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